2-(2-fluorophenyl)-N-methoxyacetamide
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Overview
Description
2-(2-Fluorophenyl)-N-methoxyacetamide is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group with a methoxy substituent
Preparation Methods
The synthesis of 2-(2-fluorophenyl)-N-methoxyacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and methoxyacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(2-Fluorophenyl)-N-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-(2-Fluorophenyl)-N-methoxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-methoxyacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
2-(2-Fluorophenyl)-N-methoxyacetamide can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
2-Fluoromethamphetamine: A stimulant drug of the amphetamine family, known for its efficacy as a study or productivity aid.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10FNO2 |
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Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-methoxyacetamide |
InChI |
InChI=1S/C9H10FNO2/c1-13-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
UBBUMSJMWYPULR-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)CC1=CC=CC=C1F |
Origin of Product |
United States |
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